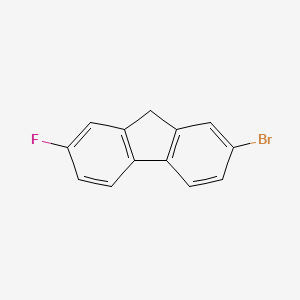

2-bromo-7-fluoro-9H-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-7-fluoro-9H-fluorene is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are substituted by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-7-fluoro-9H-fluorene can be synthesized through a bromination reaction of fluorene. One common method involves using propylene carbonate as a solvent and N-bromosuccinimide (NBS) as the brominating reagent . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-fluoro-9H-fluorene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of a catalyst.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of fluorene-based alcohols, ketones, or hydrocarbons.

Scientific Research Applications

2-bromo-7-fluoro-9H-fluorene has several scientific research applications, including:

Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

Chemical Research:

Mechanism of Action

The mechanism of action of 2-bromo-7-fluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

2-bromo-9H-fluorene: Similar in structure but lacks the fluorine substituent.

2,7-dibromo-9H-fluorene: Contains two bromine atoms at positions 2 and 7 instead of a bromine and a fluorine atom.

2-fluoro-9H-fluorene: Contains a fluorine atom at position 2 instead of a bromine atom.

Uniqueness

2-bromo-7-fluoro-9H-fluorene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other compounds, making it valuable for specific applications in organic electronics and materials science.

Biological Activity

2-Bromo-7-fluoro-9H-fluorene (CAS No. 1806-21-9) is a halogenated derivative of fluorene that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound features a unique combination of bromine and fluorine substitutions, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrF |

| Molecular Weight | 267.10 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H8BrF/c14-13(15)9-8-6-4-2-1-3-5-7(8)10/h1-10H |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(C2)F)C=C3C=CC=CC3=C2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this fluorene derivative have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells.

Case Study: Antiproliferative Activity

In a comparative study, several fluorene derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range, suggesting potent activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | Not specified | MCF-7 |

| CA-4 (control) | 0.0035 | MCF-7 |

| 3-Fluoro β-lactam | 0.075 | MCF-7 |

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells through pathways involving Bcl2 and Bax modulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various fluorene derivatives found that certain compounds exhibited notable activity against resistant strains:

The binding interactions with dihydrofolate reductase were elucidated through molecular docking studies, indicating a promising avenue for further development as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and fluorine atoms enhances its lipophilicity and reactivity, facilitating stronger interactions with proteins involved in cell growth and apoptosis.

Proposed Mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.

- Apoptosis Induction : Modulation of apoptotic pathways through Bcl2 family proteins.

- Antimicrobial Action : Inhibition of key enzymes in bacterial metabolism.

Properties

CAS No. |

1806-21-9 |

|---|---|

Molecular Formula |

C13H8BrF |

Molecular Weight |

263.10 g/mol |

IUPAC Name |

2-bromo-7-fluoro-9H-fluorene |

InChI |

InChI=1S/C13H8BrF/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 |

InChI Key |

OWHRBUKPUVSUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.